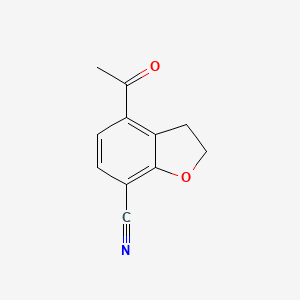
3-(Oxazol-4-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxazol-4-yl)pentanoic acid: is an organic compound featuring an oxazole ring attached to a pentanoic acid chain The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(Oxazol-4-yl)pentanoic acid typically begins with readily available starting materials such as 4-bromo-1-butanol and oxazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-bromo-1-butanol can react with oxazole in the presence of a base like potassium carbonate to form 4-(oxazol-4-yl)butanol.
Oxidation: The intermediate 4-(oxazol-4-yl)butanol is then oxidized to 3-(oxazol-4-yl)butanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chain Extension: Finally, the butanoic acid chain is extended to a pentanoic acid chain through a series of reactions, such as the use of Grignard reagents or other carbon chain elongation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(Oxazol-4-yl)pentanoic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Condensation: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Oxazol-4-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Oxazol-4-yl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.
4-(Oxazol-4-yl)butanoic acid: The oxazole ring is attached at a different position.
3-(Thiazol-4-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(Oxazol-4-yl)pentanoic acid is unique due to its specific combination of the oxazole ring and pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(1,3-oxazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-6(3-8(10)11)7-4-12-5-9-7/h4-6H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
SIORWALDENSEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)C1=COC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


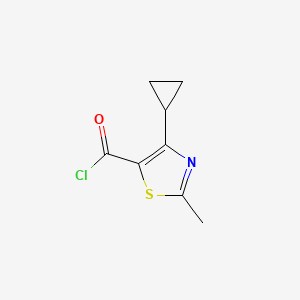

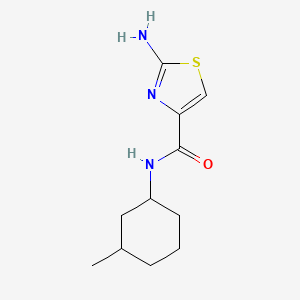
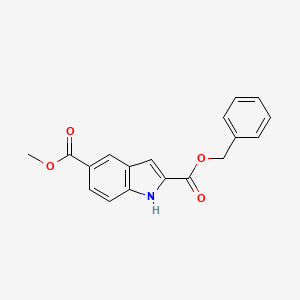
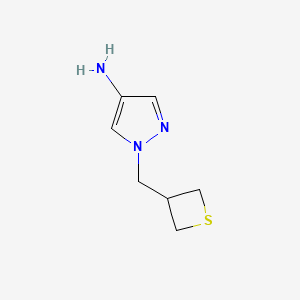
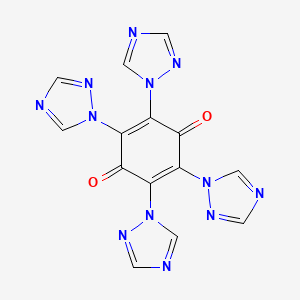
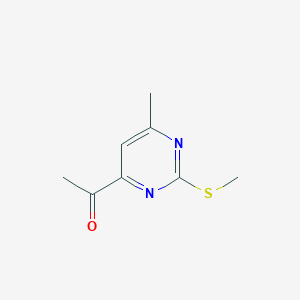

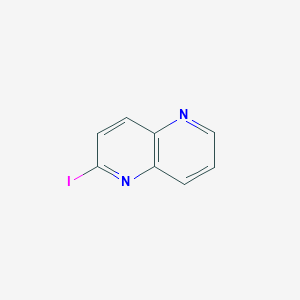
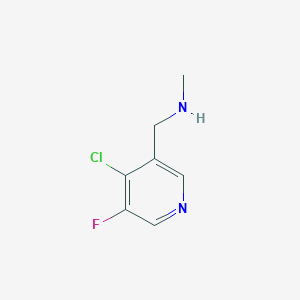
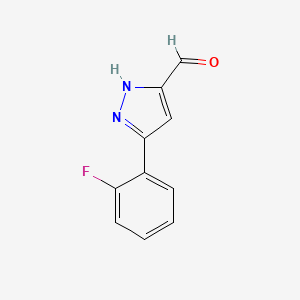
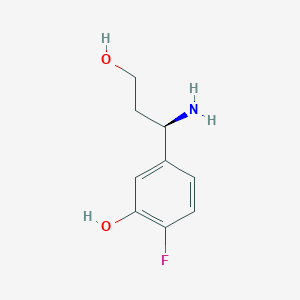
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
